Tadalafil

Description

This compound is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], this compound has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH.

This compound is a Phosphodiesterase 5 Inhibitor. The mechanism of action of this compound is as a Phosphodiesterase 5 Inhibitor.

This compound is a carboline-based compound with vasodilatory activity. This compound selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by this compound results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 5 approved and 32 investigational indications.

A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION; BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION.

See also: Sildenafil Citrate (related); Finasteride; this compound (component of).

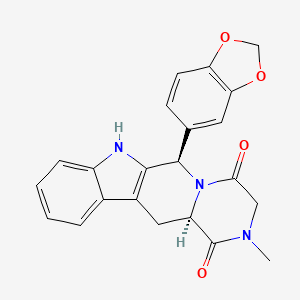

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IIBYNOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046786 | |

| Record name | Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, In water, 220 mg/L at 25 °C /Estimated/, 2.50e-01 g/L | |

| Record name | SID49666420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.2X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

171596-29-5 | |

| Record name | Tadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tadalafil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tadalafil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tadalafil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742SXX0ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301-302 °C, 301 - 302 °C | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tadalafil in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information is compiled from various preclinical studies in rodent and canine models, offering critical data for drug development and translational research.

Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] In tissues where PDE5 is prominent, such as the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature, this inhibition has significant physiological effects.[1][2]

Sexual stimulation triggers the release of nitric oxide (NO), which activates the enzyme guanylate cyclase.[2] Guanylate cyclase then converts guanosine triphosphate (GTP) to cGMP.[2] Elevated cGMP levels lead to the relaxation of smooth muscle and vasodilation, increasing blood flow.[2][4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][3][4] This core mechanism underlies its application in erectile dysfunction and pulmonary arterial hypertension.[1][2]

Preclinical studies have also suggested neuroprotective and anti-inflammatory roles for this compound. In mouse models of cognitive decline, chronic this compound treatment improved spatial memory and reduced tau pathology.[5] Further studies in aged mice showed a reduction in hippocampal oxidative stress.[6]

Pharmacokinetics: Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species. It is generally absorbed after oral administration, extensively bound to plasma proteins, and eliminated primarily through metabolism.[7][8]

This compound is rapidly absorbed in rats, with oral bioavailability ranging from 34-53%.[8] It is highly bound to plasma proteins (92%).[8] Excretion occurs predominantly via feces, accounting for 98% of a 10 mg/kg dose.[8] Studies in hyperlipidemic rat models have shown significant alterations in this compound's pharmacokinetics, including increased systemic exposure (AUC) and decreased clearance, which is attributed to reduced hepatic and intestinal metabolism.[9][10]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration | Dose | Control Rats (Mean ± SD) | Hyperlipidemic Rats (Mean ± SD) | Reference |

|---|---|---|---|---|---|

| AUC₀-∞ (ng·h/mL) | Intravenous | 1 mg/kg | 1480 ± 260 | 3090 ± 540 | [10] |

| Oral | 1 mg/kg | 470 ± 190 | 5570 ± 1560 | [10] | |

| CL (mL/h/kg) | Intravenous | 1 mg/kg | 690 ± 120 | 330 ± 50 | [10] |

| Vd (L/kg) | Intravenous | 1 mg/kg | 2.15 ± 0.35 | 0.94 ± 0.16 | [9] |

| Tₘₐₓ (h) | Oral | 10 mg/kg | ~1-2 | - | [8] |

| F (%) | Oral | 10 mg/kg | 34-53 | - | [8] |

| Plasma Protein Binding (%) | - | - | 92 | - |[8] |

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; Tₘₐₓ: Time to maximum plasma concentration; F: Bioavailability.

In dogs, this compound shows more variable and prolonged absorption compared to rats, with a Tₘₐₓ of approximately 6 hours.[8] The oral bioavailability is lower, estimated at 10-18%.[8] Plasma protein binding is slightly lower than in rats at 87%.[8] Similar to other species, the primary route of elimination is through feces (63-84%).[8]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Administration | Dose | Value (Mean ± SD) | Reference |

|---|---|---|---|---|

| Cₘₐₓ (ng/mL) | Oral | 5 mg | 70.32 ± 26.21 | [11] |

| Intranasal | 5 mg | 120.57 ± 35.84 | [11] | |

| AUC₀-₃₆ (ng·h/mL) | Oral | 5 mg | 771.10 ± 216.72 | [11] |

| Intranasal | 5 mg | 1162.74 ± 243.23 | [11] | |

| Tₘₐₓ (h) | Oral | 10 mg/kg | ~6 | [8] |

| F (%) | Oral | 10 mg/kg | 10-18 | [8] |

| Plasma Protein Binding (%) | - | - | 87 |[8] |

Cₘₐₓ: Maximum plasma concentration; AUC₀-₃₆: Area under the plasma concentration-time curve from time zero to 36 hours.

Pharmacokinetic data in mice are less detailed. Absorption has been confirmed, with plasma levels increasing with dose, though in a less than proportional manner.[7] Plasma protein binding was determined to be 85%.[8]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Administration | Dose | Value | Reference |

|---|---|---|---|---|

| Plasma Protein Binding (%) | - | - | 85 | [8] |

| AUC₀-₂₄ (ng·h/mL) | Oral (gavage) | 60 mg/kg | 91,106 (Male) / 152,863 (Female) |[8] |

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining reliable PK and PD data. Below are representative protocols derived from preclinical this compound studies.

This protocol is based on studies investigating the effects of induced hyperlipidemia on this compound pharmacokinetics.[9][10]

-

Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Acclimatization: House animals for at least one week under controlled temperature (25°C) and a 12-h light/dark cycle with free access to food and water.

-

Model Induction (optional): For hyperlipidemia studies, administer poloxamer 407 (1 g/kg, i.p.) 36 hours prior to the pharmacokinetic experiment. Control rats receive saline.[10]

-

-

Surgical Preparation:

-

Anesthetize rats lightly with ether.

-

Cannulate the jugular vein (for intravenous administration) and the carotid artery (for blood sampling) with polyethylene tubing.

-

Exteriorize cannulas to the dorsal neck surface to allow for sampling in conscious, freely moving animals.

-

-

Drug Administration:

-

Blood Sampling:

-

Collect blood samples (approx. 220 µL) from the carotid artery at predefined time points.

-

IV schedule: 0, 1, 5, 15, 30, 60, 120, 180, and 240 minutes post-infusion.[10]

-

Oral schedule: 0, 5, 15, 30, 60, 120, 180, 240, 360, and 480 minutes post-administration.[10]

-

Centrifuge samples to separate plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Determine plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Calculate PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, CL, Vd, t₁/₂) using non-compartmental analysis software (e.g., Phoenix WinNonlin®).[12]

-

This protocol is based on a two-period crossover study design.[13]

-

Animal Model:

-

Study Design:

-

Employ a randomized, two-period, crossover design.

-

Randomly assign dogs to one of two treatment sequences (e.g., Drug A then Drug B, or Drug B then Drug A) with a washout period between treatments.

-

-

Drug Administration:

-

Blood Sampling:

-

Bioanalysis and PK Analysis:

Conclusion

Preclinical models are indispensable for characterizing the fundamental pharmacokinetic and pharmacodynamic properties of this compound. Data from rat and dog models demonstrate that this compound is a selective PDE5 inhibitor with predictable, dose-proportional pharmacokinetics.[7][16] It is generally characterized by rapid absorption, high plasma protein binding, and clearance primarily through hepatic metabolism. These preclinical findings have been foundational to understanding its clinical profile and have successfully guided its development for therapeutic use in humans. Further research in these models continues to explore its potential in other indications, such as neurodegenerative diseases and heart failure.[5][17][18]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 4. How this compound Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Effects of experimental hyperlipidemia on the pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Canine this compound Pharmacokinetic Study | Midwestern University [midwestern.edu]

- 15. midwestern.edu [midwestern.edu]

- 16. This compound pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pde-5 inhibitor this compound: Topics by Science.gov [science.gov]

The Core Mechanism of Tadalafil: An In-depth Guide to cGMP Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways modulated by Tadalafil, with a primary focus on its role in the regulation of cyclic guanosine monophosphate (cGMP). This document details the molecular interactions, downstream effects, quantitative data on enzyme inhibition, and the experimental protocols used to elucidate these mechanisms.

Introduction to the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger molecule involved in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1] The canonical pathway for its synthesis is initiated by nitric oxide (NO), a labile gaseous signaling molecule.[2] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] The biological effects of cGMP are primarily mediated through three main types of effector proteins: cGMP-dependent protein kinases (like PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).[4]

The concentration and duration of the cGMP signal are meticulously controlled by phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides.[3][4] Specifically, phosphodiesterase type 5 (PDE5) exhibits a high specificity for cGMP, breaking it down into the inactive 5'-guanosine monophosphate (5'-GMP) and thus terminating the signal.[5][6]

This compound's Mechanism of Action: Selective PDE5 Inhibition

This compound is a potent and highly selective inhibitor of the PDE5 enzyme.[3][7] By competitively binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP.[6] This inhibition leads to an accumulation of intracellular cGMP in tissues where PDE5 is expressed, such as the vascular smooth muscle of the corpus cavernosum and the pulmonary arteries.[2][3] The elevated cGMP levels enhance the activation of its primary downstream effector, Protein Kinase G (PKG).[8][9] PKG activation initiates a signaling cascade that results in the phosphorylation of various proteins, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation).[4][10] It is this vasodilation that underlies this compound's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[5][7]

The following diagram illustrates the core signaling pathway.

Quantitative Data: this compound's Selectivity Profile

The clinical efficacy and safety profile of this compound are largely defined by its high selectivity for PDE5 over other PDE isozymes. Inhibition of other PDEs, such as PDE6 (found in the retina) or PDE11, can lead to undesirable side effects.[9][11] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human PDE isozymes, demonstrating its potent and selective activity.

| PDE Isozyme | This compound IC50 (nM) | Primary Location(s) | Physiological Role |

| PDE5 | 1.2 - 5 [5][9] | Corpus cavernosum, pulmonary vasculature, platelets | cGMP-mediated smooth muscle relaxation |

| PDE1 | 9,200 | Brain, heart, smooth muscle | Ca2+/calmodulin-dependent signaling |

| PDE2 | 22,000 | Brain, adrenal gland, heart | cGMP-stimulated cAMP hydrolysis |

| PDE3 | 12,000 | Heart, platelets, smooth muscle | cAMP-mediated contractility, aggregation |

| PDE4 | >10,000 | Inflammatory cells, brain, smooth muscle | cAMP-mediated inflammation, cell function |

| PDE6 | 5,100[9] | Retinal photoreceptors | cGMP hydrolysis in phototransduction |

| PDE7 | 280,000 | T-cells, brain | cAMP hydrolysis |

| PDE8 | >100,000 | Testis, skeletal muscle | cAMP hydrolysis |

| PDE9 | >100,000 | Brain, kidney, spleen | cGMP hydrolysis |

| PDE10 | >100,000 | Brain, testis | cAMP and cGMP hydrolysis |

| PDE11 | 40 (relative selectivity vs PDE5)[11] | Skeletal muscle, prostate, testis | Dual cAMP/cGMP hydrolysis |

Note: IC50 values can vary slightly depending on the specific assay conditions. The data presented are representative values from multiple sources.

Key Experimental Protocols

The characterization of this compound's activity relies on robust in vitro and cell-based assays. Below are detailed methodologies for two core experiments.

PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogenous, fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds like this compound against the PDE5 enzyme. The principle relies on the change in rotational speed (and thus polarization) of a fluorescently labeled cGMP analog when it is hydrolyzed by PDE5.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).[8]

-

Perform serial dilutions of this compound in 100% DMSO to create a concentration gradient (e.g., starting from 100 µM). Prepare a DMSO-only vehicle control.[8]

-

Dilute recombinant human PDE5A1 enzyme in assay buffer to the desired working concentration.

-

Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in assay buffer.[8]

-

-

Assay Procedure:

-

In a 96-well or 384-well black microplate, add 2 µL of each this compound dilution or DMSO control.

-

Add 25 µL of the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

-

Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding a binding agent that sequesters the hydrolyzed GMP product.[8]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[8]

-

Calculate the percentage of PDE5 inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[8]

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular cGMP Measurement (Competitive ELISA)

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of intracellular cGMP levels in cell lysates following treatment with this compound. The assay principle is based on the competition between cGMP in the sample and a fixed amount of enzyme-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.

Methodology:

-

Cell Culture and Lysis:

-

Culture appropriate cells (e.g., vascular smooth muscle cells) in multi-well plates until they reach the desired confluency.

-

Treat cells with a NO donor (e.g., Sodium Nitroprusside) in the presence or absence of various concentrations of this compound for a specified time.

-

Aspirate the culture medium and lyse the cells by adding 1 mL of Lysis Buffer (e.g., 0.1 M HCl with 1% Triton X-100) per 35 cm² of surface area.[11]

-

Incubate at 4°C for 20 minutes, then scrape the cells and homogenize the lysate by pipetting.[11]

-

Centrifuge the lysate at high speed for 5-10 minutes to pellet cellular debris. The supernatant contains the intracellular cGMP.[11]

-

-

ELISA Procedure:

-

Prepare a cGMP standard curve by performing serial dilutions of a known cGMP standard in the same Lysis Buffer used for the samples.[10]

-

Pipette 50 µL of each standard, sample supernatant, and a blank (Lysis Buffer only) into the appropriate wells of a Goat Anti-Rabbit IgG coated microplate.[11]

-

Add 25 µL of a diluted Peroxidase-cGMP Tracer Conjugate to each well.[11]

-

Add 50 µL of a diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.[11]

-

Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[11]

-

Wash the wells 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).[12]

-

-

Detection and Analysis:

-

Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 10-30 minutes at room temperature in the dark.[13]

-

Stop the reaction by adding 50-100 µL of Stop Solution (e.g., 2N H₂SO₄).[13]

-

Read the absorbance of each well on a spectrophotometer at 450 nm.[3]

-

The absorbance is inversely proportional to the amount of cGMP in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound's therapeutic efficacy is rooted in its potent and highly selective inhibition of phosphodiesterase type 5. By preventing the degradation of cGMP, it amplifies the NO-sGC signaling pathway, leading to enhanced smooth muscle relaxation and vasodilation. The quantitative selectivity of this compound for PDE5 over other PDE isozymes is a critical factor in its favorable side-effect profile. The experimental protocols detailed herein provide a foundational framework for the continued investigation of PDE5 inhibitors and the intricate regulatory networks of cGMP signaling.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Phosphodiesterase-5 Inhibitor, this compound, Protects against Myocardial Ischemia/Reperfusion through Protein-Kinase G Dependent Generation of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stjohnslabs.com [stjohnslabs.com]

- 4. Phosphodiesterase inhibition with this compound provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The molecular basis for the selectivity of this compound toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. High biochemical selectivity of this compound, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

Tadalafil's Impact on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tadalafil, a long-acting phosphodiesterase type 5 (PDE5) inhibitor, on endothelial function. The endothelium is a critical regulator of vascular tone and health, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound, beyond its well-established role in treating erectile dysfunction and pulmonary arterial hypertension, has demonstrated significant potential in improving endothelial function across various patient populations. This document synthesizes key findings from clinical and preclinical research, details the underlying molecular mechanisms, and provides an overview of the experimental protocols used to evaluate these effects.

Executive Summary

This compound enhances endothelial function primarily by potentiating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, this compound leads to increased intracellular cGMP levels. This results in smooth muscle relaxation, vasodilation, and improved blood flow. Clinical studies have consistently shown that chronic this compound administration improves markers of endothelial function, such as flow-mediated dilation (FMD) and brachial-ankle pulse wave velocity (baPWV). These benefits are observed in individuals with cardiovascular risk factors, benign prostatic hyperplasia, and erectile dysfunction, suggesting a broader therapeutic potential for this compound in cardiovascular medicine.

Molecular Mechanism of Action

This compound's primary mechanism of action on the endothelium is the inhibition of PDE5.[1][2] The process begins with the release of nitric oxide (NO) from endothelial cells, often stimulated by shear stress from blood flow.[2] NO diffuses into adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to a cascade of events causing a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][3]

This compound's role is to prevent the breakdown of cGMP by PDE5, thereby prolonging and enhancing the vasodilatory effects of NO.[1][2] Some studies also suggest that this compound may increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, and interact with other signaling pathways, such as the hydrogen sulfide (H2S) pathway.[4][5]

Signaling Pathway Diagram

Caption: this compound's mechanism of action on the NO-cGMP pathway.

Evidence from Clinical Studies

A growing body of clinical evidence supports the beneficial effects of this compound on endothelial function. These studies utilize various methodologies to assess vascular health in diverse patient populations.

Quantitative Data Summary

The following tables summarize the quantitative findings from key clinical trials investigating the effects of this compound on endothelial function.

Table 1: Effects of this compound on Flow-Mediated Dilation (FMD)

| Study Population | This compound Dose | Duration | Baseline FMD (%) | Post-Treatment FMD (%) | p-value | Reference |

| Increased Cardiovascular Risk | 20 mg (alternate days) | 4 weeks | 4.2 ± 3.2 | 9.3 ± 3.7 | <0.01 | [6] |

| Erectile Dysfunction | 5 mg (daily) | 3 months | - | Significant Improvement (Pearson correlation with ED improvement = 0.959) | 0.010 | [7] |

| Erectile Dysfunction | 10 mg (daily) | 4 weeks | 11.22 ± 2.0 | 13.83 ± 2.2 | <0.001 | [8][9][10] |

| Grade 1 Obesity | 20 mg (single dose) | - | - | No significant change | - | [11] |

Table 2: Effects of this compound on Other Endothelial Function Markers

| Study Population | This compound Dose | Duration | Marker | Baseline | Post-Treatment | p-value | Reference |

| Increased Cardiovascular Risk | 20 mg (alternate days) | 4 weeks | Nitrite/Nitrate (µmol/L) | 38.2 ± 12.3 | 52.6 ± 11.7 | <0.05 | [6] |

| Increased Cardiovascular Risk | 20 mg (alternate days) | 4 weeks | Endothelin-1 (pg/mL) | 3.3 ± 0.9 | 2.9 ± 0.7 | <0.05 | [6] |

| Benign Prostatic Hyperplasia | 5 mg (daily) | 3-12 months | baPWV (cm/s) | - | Significant Improvement | <0.05 | [12][13] |

| Benign Prostatic Hyperplasia | 5 mg (daily) | 6 months | Ankle-Brachial Index (ABI) | - | Significant Improvement | <0.05 | [12] |

| Erectile Dysfunction & Vascular Risk | 20 mg (alternate days) | 4 weeks | Endothelin-1 (pg/mL) | - | Reduced | 0.011 | [14] |

| Erectile Dysfunction & Vascular Risk | 20 mg (alternate days) | 4 weeks | Tissue Plasminogen Activator (ng/mL) | - | Reduced | 0.005 | [14] |

Experimental Protocols

The assessment of endothelial function is crucial in studies investigating the effects of this compound. Flow-mediated dilation (FMD) of the brachial artery is a widely used, non-invasive technique.

Flow-Mediated Dilation (FMD) Protocol

Objective: To assess endothelium-dependent vasodilation in response to an increase in blood flow (shear stress).

Methodology:

-

Patient Preparation: Patients are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement. Medications that could affect vascular function are often withheld.

-

Baseline Measurement: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (typically 7-12 MHz). The diameter of the brachial artery is measured at end-diastole.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-deflation.

-

Data Analysis: The FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed during reactive hyperemia.

FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Experimental Workflow Diagram

Caption: Standardized workflow for Flow-Mediated Dilation (FMD) assessment.

Conclusion

The evidence strongly indicates that this compound positively modulates endothelial function. Its well-defined mechanism of action on the NO-cGMP pathway, coupled with consistent findings from clinical trials demonstrating improvements in FMD and other vascular markers, underscores its potential as a therapeutic agent for conditions characterized by endothelial dysfunction. Further research is warranted to explore the long-term cardiovascular benefits and the full spectrum of its pleiotropic effects. This guide provides a foundational understanding for researchers and drug development professionals seeking to investigate and leverage the vascular effects of this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound Integrates Nitric Oxide-Hydrogen Sulfide Signaling to Inhibit High Glucose-induced Matrix Protein Synthesis in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential Therapeutic Effects of this compound on the Endothelium in a Subarachnoid Hemorrhage Animal Model: Insights from Immunohistochemical Staining [mdpi.com]

- 6. Chronic treatment with this compound improves endothelial function in men with increased cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement in Endothelial Function in Men Taking Phosphodiesterase Type 5 Inhibitors for Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Endothelial Dysfunction in Patients With Erectile Dysfunction: A Double-Blind, Randomized-Control Trial Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Improves Haemodynamics and Arterial Stiffness but Not Flow- Mediated Dilation in Grade 1 Obesity. A Single-dose, Placebo-controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administration of daily 5 mg this compound improves endothelial function in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound treatment had a modest effect on endothelial cell damage and repair ability markers in men with erectile dysfunction and vascular risk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Binding of Tadalafil to the PDE5 Catalytic Site

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphodiesterase type 5 (PDE5) is a critical enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Its inhibition is a key therapeutic strategy for conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][4][5][6] Tadalafil is a potent and highly selective PDE5 inhibitor, distinguished by its prolonged duration of action.[7] This technical guide provides a detailed examination of the molecular interactions between this compound and the catalytic site of PDE5. It consolidates quantitative binding data, outlines detailed experimental protocols for assessing inhibitor potency, and visualizes the complex biological pathways and molecular interactions involved.

The cGMP Signaling Pathway and PDE5's Role

The physiological effects of this compound are rooted in its modulation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to numerous processes, including the relaxation of smooth muscle.[3][5] The sequence begins with the release of NO, which activates soluble guanylate cyclase (sGC).[1] sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][5] cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5]

The action of cGMP is terminated by phosphodiesterases, which hydrolyze it to the inactive 5'-GMP.[1] PDE5 is a cGMP-specific phosphodiesterase and is the primary enzyme responsible for cGMP degradation in tissues like the penile corpus cavernosum.[4][5] By competitively inhibiting PDE5, this compound prevents cGMP hydrolysis, leading to elevated intracellular cGMP levels and enhanced smooth muscle relaxation.[5][8][9]

This compound Binding at the PDE5 Catalytic Site

The PDE5 catalytic domain features a deep binding pocket composed of three main subsites: a metal-binding site (M site), a core pocket (Q pocket), and a hydrophobic pocket (H pocket).[5] this compound, like other PDE5 inhibitors, occupies this active site and competes with cGMP.[5][10] Its high affinity and selectivity are dictated by specific interactions with key amino acid residues.

Crystal structures of the PDE5-tadalafil complex reveal critical points of contact that stabilize the binding.[11]

-

Hydrogen Bonding: A crucial hydrogen bond forms between the amide group of this compound and the side chain of an invariant glutamine residue (Gln817).[10][12][13] This "glutamine switch" interaction is a hallmark of many PDE inhibitors.

-

Hydrophobic Interactions: The rigid, non-planar structure of this compound facilitates extensive hydrophobic interactions.[14] A "hydrophobic clamp" is formed by residues such as Phe820 and Val782, which sandwich parts of the this compound molecule.[12][13] Other important hydrophobic contacts involve Tyr612 and Phe786.[10][12]

-

Selectivity Determinants: this compound's high selectivity for PDE5 over PDE6 (the isoform implicated in visual disturbances) is largely due to differences in the amino acid composition of the binding pocket.[15][16][17] Key residues identified as contributing to this selectivity include Val782 and Leu804 in PDE5, which correspond to Val738 and Met760 in PDE6.[15][17] Site-directed mutagenesis studies have confirmed that replacing specific PDE5 residues in the M-loop region with their PDE6 counterparts significantly reduces this compound's binding affinity.[18][19]

Quantitative Binding and Selectivity Data

The potency of this compound is quantified by various metrics, including the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (K_D). These values demonstrate the high affinity of this compound for PDE5.

Table 1: Binding Affinity of this compound for PDE5

| Parameter | Value (nM) | Method | Reference |

|---|---|---|---|

| IC₅₀ | 1.8 ± 0.40 | Tritiated Inhibitor Assay | [8],[9] |

| IC₅₀ | 5 | Bioassay | [15],[17] |

| IC₅₀ | 1.8 | Not Specified | [10] |

| K_D (isotherm) | 2.4 ± 0.60 | Tritiated Inhibitor Assay | [8],[9] |

| K_D (dissociation rate) | 1.9 ± 0.37 | Tritiated Inhibitor Assay |[8],[9] |

This compound's clinical safety profile, particularly the low incidence of visual side effects, is attributed to its high selectivity for PDE5 over other PDE isoforms, especially PDE6 and PDE11.[20][21]

Table 2: this compound Selectivity Profile

| PDE Isoform | IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDE_X / IC₅₀ PDE5) | Reference |

|---|---|---|---|

| PDE5 | 5 | 1 | [15],[17] |

| PDE6 | 5100 | 1020 | [15],[17] |

| PDE11 | - | Dual inhibitor of PDE5 and PDE11 |[21] |

Note: this compound is also a potent inhibitor of PDE11, an action linked to reports of myalgia, as PDE11 is found in skeletal muscle.[21]

Experimental Methodologies

The determination of inhibitor potency and binding characteristics relies on robust in vitro assays. The fluorescence polarization (FP) assay is a common, high-throughput method for measuring PDE5 inhibition.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization-based assay to determine the IC₅₀ value of a test compound like this compound.[22] The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP) by PDE5.

Materials & Reagents:

-

Recombinant Human PDE5A1

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles or GMP-specific antibody with tracer)

-

Test Compound (this compound)

-

Positive Control Inhibitor (e.g., Sildenafil)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

-

Create a series of dilutions of the test compound in assay buffer.

-

Thaw all enzymatic components on ice.

-

Dilute the recombinant PDE5A1 enzyme and the FAM-cGMP substrate to their final working concentrations in the assay buffer.[22]

-

-

Assay Execution:

-

Add diluted test compound, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the 96-well plate.[22]

-

Add the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor-enzyme binding.[22]

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.[22]

-

Incubate the plate for 30-60 minutes at 37°C.[22]

-

Stop the reaction by adding the Binding Agent to all wells.[22]

-

Incubate for an additional 30 minutes at room temperature to allow the binding signal to stabilize.[22]

-

-

Data Acquisition & Analysis:

-

Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[22]

-

Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[22]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The interaction between this compound and the catalytic site of PDE5 is a well-defined, high-affinity binding event governed by a combination of specific hydrogen bonds and extensive hydrophobic interactions. The structural nuances of the PDE5 active site, particularly when compared to other PDE isoforms like PDE6, form the molecular basis for this compound's high selectivity and favorable safety profile. Quantitative binding assays confirm its sub-nanomolar to low-nanomolar potency. A thorough understanding of these molecular principles, facilitated by the experimental protocols detailed herein, is essential for the ongoing development of novel and even more selective PDE inhibitors for various therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding of tritiated sildenafil, this compound, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Critical amino acids in phosphodiesterase-5 catalytic site that provide for high-affinity interaction with cyclic guanosine monophosphate and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemignition.com [chemignition.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Collection - The Molecular Basis for the Selectivity of this compound toward Phosphodiesterase 5 and 6: A Modeling Study - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 17. The molecular basis for the selectivity of this compound toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Amino Acid Residues Responsible for the Selectivity of this compound Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of amino acid residues responsible for the selectivity of this compound binding to two closely related phosphodiesterases, PDE5 and PDE6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent this compound-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Tadalafil's Selectivity Profile for Phosphodiesterase Isozymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This compound is a widely prescribed therapeutic agent for erectile dysfunction and pulmonary arterial hypertension. Its clinical efficacy and side-effect profile are intrinsically linked to its differential affinity for various phosphodiesterase (PDE) isozymes. This document summarizes the quantitative data on this compound's selectivity, details the experimental protocols for its determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for PDE5, which is the primary target for its therapeutic effects. This selectivity is crucial in minimizing off-target effects that can arise from the inhibition of other PDE isozymes present in various tissues throughout the body. The inhibitory potency of this compound against different PDE isozymes is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The following table summarizes the in vitro IC50 values of this compound for a range of human PDE isozymes, compiled from various studies. It is important to note that IC50 values can vary between different experimental setups.

| PDE Isozyme | This compound IC50 (nM) | Selectivity Ratio (IC50 PDEx / IC50 PDE5) | Primary Tissue/Function Association |

| PDE1 | >10,000 | >2,000 | Brain, heart, vascular smooth muscle |

| PDE2 | >10,000 | >2,000 | Brain, heart, adrenal gland |

| PDE3 | >10,000 | >2,000 | Heart, blood vessels, platelets |

| PDE4 | >10,000 | >2,000 | Inflammatory cells, brain, lung |

| PDE5 | 1.2 - 5 | 1 | Corpus cavernosum, pulmonary vasculature |

| PDE6 | 5100 | ~1020 | Retina (phototransduction) |

| PDE7 | >10,000 | >2,000 | T-cells, skeletal muscle |

| PDE8 | >9,000 | >1,800 | Testis, skeletal muscle, heart |

| PDE9 | >9,000 | >1,800 | Brain, kidney, spleen |

| PDE10 | >9,000 | >1,800 | Brain (striatum) |

| PDE11A1 | 70 | 14 | Skeletal muscle, prostate, testes |

| PDE11A4 | 200 | 40 | Skeletal muscle, prostate, testes |

Note: The IC50 for PDE5 is presented as a range reflecting variability across different assays. Selectivity ratios are calculated using a conservative PDE5 IC50 of 5 nM.

The data clearly demonstrates this compound's exceptional selectivity for PDE5. It is over 10,000-fold more selective for PDE5 than for PDE1, PDE2, PDE3, PDE4, and PDE7. This high selectivity for PDE5 over PDE6 is clinically significant, as it is associated with a lower incidence of visual disturbances compared to sildenafil, which is less selective against PDE6. While this compound does show some inhibitory activity against PDE11, an enzyme found in skeletal muscle, the clinical significance of this is still under investigation but has been linked to reports of back pain and myalgia in some patients.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation leads to the release of NO in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.

Experimental Protocols for Determining PDE Isozyme Selectivity

The determination of IC50 values for PDE inhibitors is critical for establishing their selectivity profile. In vitro enzymatic assays are the standard method for this purpose. Below are detailed methodologies for two commonly used assays.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay is a radioimmunoassay that measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP) to its corresponding monophosphate by a PDE enzyme.

Materials:

-

Recombinant human PDE isozymes (PDE1-11)

-

[3H]-cGMP (radiolabeled substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Scintillant-impregnated beads (e.g., yttrium silicate SPA beads) coated with a material that binds the monophosphate product

-

96-well microplates

-

Scintillation counter

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Diluted this compound solution (or DMSO for control wells)

-

Recombinant PDE enzyme solution

-

-

Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the [3H]-cGMP substrate to each well.

-

Enzymatic Reaction: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination and Detection: Stop the reaction by adding the SPA bead suspension. The beads will bind the [3H]-5'-GMP product.

-

Signal Quantification: After allowing the beads to settle, measure the light emitted from the beads using a scintillation counter. The amount of light is proportional to the amount of product formed.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization assay is a non-radioactive method that measures the change in the polarization of a fluorescently labeled substrate upon enzymatic cleavage.

Materials:

-

Recombinant human PDE isozymes

-

Fluorescently labeled cGMP (e.g., fluorescein-cGMP)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer

-

Binding agent (e.g., a specific antibody) that recognizes the fluorescently labeled monophosphate product

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Reaction Setup: Dispense the diluted this compound solutions into the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant PDE enzyme to each well (except for negative controls).

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the reaction.

-

Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction by adding a detection mix containing the binding agent. This will bind the fluorescently labeled 5'-GMP product.

-

Signal Measurement: Incubate for a period to allow for binding equilibrium, then measure the fluorescence polarization in each well. An increase in polarization corresponds to less enzyme activity (i.e., more inhibition).

-

Data Analysis: Calculate the percent inhibition for each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the IC50 of a PDE inhibitor.

Conclusion

The high selectivity of this compound for PDE5 is a cornerstone of its therapeutic success, providing a favorable efficacy-to-safety ratio. Understanding its detailed selectivity profile, the underlying signaling pathways, and the experimental methodologies for its characterization is essential for researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive overview of these critical aspects, serving as a valuable resource for further research and development of novel and even more selective PDE inhibitors.

Exploratory studies of tadalafil in neurodegenerative disease models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a long-acting phosphodiesterase 5 (PDE5) inhibitor, is currently under exploratory investigation for its potential therapeutic applications in neurodegenerative diseases. By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound modulates the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for processes such as synaptic plasticity, neurogenesis, and neuroinflammation, which are often dysregulated in neurodegenerative conditions. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in models of Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

This compound in Alzheimer's Disease (AD) Models

Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and shows promise in ameliorating key pathological features of Alzheimer's disease.[1][2] Research has primarily focused on transgenic mouse models that recapitulate aspects of AD pathology, such as amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies of this compound in AD mouse models.

| Animal Model | Treatment Regimen | Behavioral Outcome (Morris Water Maze) | Biochemical Outcome (Tau Phosphorylation) | Reference |

| J20 (hAPP-Sw,Ind) | 1 mg/kg/day via oral gavage for 10 weeks | Improved performance compared to vehicle-treated transgenic mice.[1][2] | Reduced Tau phosphorylation in the hippocampus.[1][2] | [1][2] |

| APP/PS1 | Not explicitly studied with this compound in the provided results. Sildenafil, another PDE5 inhibitor, has shown positive effects.[2] | Sildenafil improved spatial memory.[2] | Sildenafil reduced Tau hyperphosphorylation.[2] | [2] |

| Streptozotocin-induced | 1 mg/kg, orally for 40 days | This compound treatment in aged AD rats significantly increased the time spent in the target quadrant in the MWM test.[3] | Not specified. | [3] |

| Animal Model | Biochemical Outcome (Oxidative Stress) | Reference |

| Aged Mice | 5 mg/kg orally for 5 weeks | Decreased hippocampal malondialdehyde (MDA) and nitric oxide (NO) levels.[4] |

Experimental Protocols

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as sterile water or a solution containing a small amount of a solubilizing agent like DMSO, which is then diluted in saline.[5]

-

Administration Route: Oral gavage is a common method for precise dosing.[5][6][7][8][9]

-

Dosage: A typical dose used in studies is 1 mg/kg/day.[3]

-

Duration: Chronic treatment for 10 weeks has been shown to be effective.[1][2]

-

Procedure (Oral Gavage):

-

Restrain the mouse by scruffing the neck to align the head and body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[8][9]

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus.

-

Administer the this compound solution slowly and smoothly.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-procedure.[8]

-

-

Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1 cm below the water surface.[10][11][12][13][14]

-

Acquisition Phase:

-

Mice are trained for 5-7 consecutive days with 4 trials per day.

-

For each trial, the mouse is released from one of four starting positions, facing the pool wall.

-

The mouse is allowed 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.[10][11][13]

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.[10]

-

-

Tissue Preparation:

-

Euthanize the mouse and dissect the hippocampus on ice.

-

Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate and collect the supernatant (soluble fraction).

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total Tau.[17][18]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated Tau levels to total Tau.[18]

-

This compound in Parkinson's Disease (PD) Models

Research on this compound in direct models of Parkinson's disease is limited. However, studies in related models of dopaminergic neurodegeneration, such as cerebral ischemia, suggest potential neuroprotective effects.

Quantitative Data Summary

No direct quantitative data from this compound studies in MPTP models of Parkinson's disease were found in the provided search results. The following table presents data from a cerebral ischemia model in gerbils, which demonstrates this compound's effect on dopaminergic neurons.

| Animal Model | Treatment Regimen | Biochemical Outcome | Reference |

| Gerbil (Cerebral Ischemia) | 0.1, 1, and 10 mg/kg orally for 7 days | Dose-dependent increase in cGMP expression, suppression of tyrosine hydroxylase expression, and increased dopamine D2 receptor expression in the striatum and substantia nigra.[19][20][21] | [19][20][21] |

Experimental Protocols

-

MPTP Induction: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to mice to induce Parkinsonism-like symptoms and dopaminergic neuron loss.

-

Drug Administration: this compound would likely be administered via oral gavage, as described in the AD model protocol.

-

Dosage and Duration: Dosages would need to be determined based on dose-response studies, but could be in the range of 1-10 mg/kg. The duration would depend on the specific aims of the study (e.g., pre-treatment for neuroprotection or post-treatment for neuro-restoration).

-

Tissue Preparation:

-

Perfuse the mouse with 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Cut coronal sections of the substantia nigra and striatum using a cryostat.

-

-

Staining Procedure:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBST).[2][22][23]

-

Incubate with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[2][22][23][24]

-

Wash and incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal using a DAB substrate.

-

Mount, dehydrate, and coverslip the sections.

-

-

Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra.

This compound in Amyotrophic Lateral Sclerosis (ALS) Models

There is currently a significant lack of preclinical data on the effects of this compound in animal models of Amyotrophic Lateral Sclerosis, such as the SOD1-G93A mouse model. Further research is warranted to explore the potential of this compound in this fatal neurodegenerative disease.

Signaling Pathways and Experimental Workflows

NO/cGMP/PKG/CREB Signaling Pathway

This compound's neuroprotective effects are primarily attributed to its ability to enhance the NO/cGMP signaling pathway.

Caption: this compound inhibits PDE5, leading to increased cGMP levels and downstream neuroprotective effects.

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound in a neurodegenerative disease model.

Caption: A generalized workflow for preclinical studies of this compound in neurodegenerative disease models.[6][10][22][25][26][27][28]

Conclusion

The exploratory studies of this compound in neurodegenerative disease models, particularly in the context of Alzheimer's disease, provide a promising avenue for further research. The ability of this compound to modulate the cGMP signaling pathway, cross the blood-brain barrier, and exert neuroprotective effects warrants more extensive investigation. Future studies should focus on generating robust quantitative data in standardized models of Parkinson's disease and ALS to fully elucidate the therapeutic potential of this compound across a broader spectrum of neurodegenerative disorders. The detailed protocols and workflows provided in this guide aim to facilitate the design and execution of such critical preclinical research.

References

- 1. This compound crosses the blood-brain barrier and reverses cognitive dysfunction in a mouse model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective effects of this compound on gerbil dopaminergic neurons following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The Phosphodiesterase Inhibitor this compound Promotes Splenic Retention of Plasmodium falciparum Gametocytes in Humanized Mice [frontiersin.org]

- 21. Neuroprotective effects of this compound on gerbil dopaminergic neurons following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 24. mdbneuro.com [mdbneuro.com]

- 25. researchgate.net [researchgate.net]

- 26. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound restores long-term memory and synaptic plasticity in mice with hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]